6,13-Bis(2-thienyl)pentacene

説明

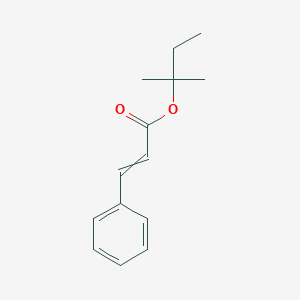

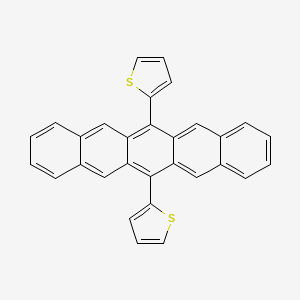

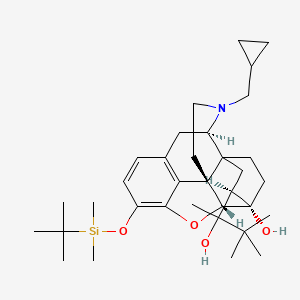

6,13-Bis(2-thienyl)pentacene is a compound that can be used as a semiconductor material . It is a derivative of pentacene, which is a polycyclic aromatic hydrocarbon consisting of five fused benzene rings . This compound has been used in the fabrication of organic thin films for various semiconductor applications due to its high charge carrier mobility and stability .

Synthesis Analysis

The synthesis of 6,13-Bis(2-thienyl)pentacene and its derivatives has been a subject of research. For instance, a study has reported the synthesis of a series of 6,13-bis(arylalkynyl)-substituted pentacenes . Another study has reported the synthesis of 6,13-bis(triisopropylsilylethynyl)pentacene .Molecular Structure Analysis

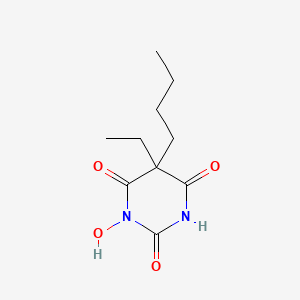

The molecular structure of 6,13-Bis(2-thienyl)pentacene is characterized by the presence of two thienyl groups attached to the pentacene core . The pentacene core consists of five linearly fused benzene rings .科学的研究の応用

Organic Photovoltaics

6,13-Di(2-thienyl)pentacene, a solution-processable pentacene derivative, shows promise in the field of organic photovoltaics. When used as the p-type donor layer in bilayer organic photovoltaics, efficiencies up to 1.4% have been observed. Additionally, devices employing this material demonstrate improved stability in ambient atmosphere, a significant advancement for organic solar cells (Gorodetsky et al., 2009).

Organic Field-Effect Transistors (OFETs)

The synthesis of 6,13-bis(alkylthio)pentacenes, directed toward OFETs, involves the ZnI(2)-mediated reaction of trans-6,13-dihydroxy-6,13-dihydropentacene with alkylthiols. X-ray crystallography revealed a cofacial pi-stacked arrangement in 6,13-bis(methylthio)pentacene, crucial for OFET applications (Kobayashi et al., 2006).

Diels-Alder Chemistry

6,13-Bis(trimethylsilyl)pentacene, synthesized via a coupling reaction, facilitates Diels-Alder reactions to form second-ring adducts. This provides a method for creating more complex pentacene structures, potentially useful in materials science and organic electronics (Jia et al., 2011).

Stability in Organic Electronics

6,13-Bis(triisopropylsilylethynyl)pentacene is noted for its remarkable stability in solution, an essential feature for organic semiconductor applications. This stability is linked to the alkynyl functionalization at positions 6 and 13, which reduces the rate of photooxidation, enhancing the material's applicability in thin film transistor devices (Maliakal et al., 2004).

Ink-Jet Printed Phototransistors

6,13-Bis(triisopropylsilylethynyl) pentacene thin films, when used in ink-jet printed suspended top-contact phototransistors, demonstrate high light-responsiveness. This makes them promising candidates for low-cost, high-performance photo-sensing elements in digital imaging applications (Kim et al., 2010).

Singlet Fission Photovoltaic Devices

6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene) is a key material in singlet fission photovoltaic devices. These devices harness the potential of singlet fission to double the photocurrent from high-energy photons, achieving substantial efficiency with maximum power conversion efficiencies exceeding 4.8% (Yang et al., 2015).

Safety and Hazards

The safety data sheet for 6,13-bis(triisopropylsilylethynyl)pentacene suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

特性

IUPAC Name |

2-(13-thiophen-2-ylpentacen-6-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18S2/c1-2-8-20-16-24-23(15-19(20)7-1)29(27-11-5-13-31-27)25-17-21-9-3-4-10-22(21)18-26(25)30(24)28-12-6-14-32-28/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJVWUVXQAZPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=C4C=C5C=CC=CC5=CC4=C3C6=CC=CS6)C7=CC=CS7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40833915 | |

| Record name | 2,2'-(Pentacene-6,13-diyl)dithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40833915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,13-Bis(2-thienyl)pentacene | |

CAS RN |

849466-79-1 | |

| Record name | 2,2'-(Pentacene-6,13-diyl)dithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40833915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl [(4-cyanatophenyl)methyl]propanedioate](/img/structure/B1514440.png)

![2-[Benzyl(2-hydroxyethyl)amino]propiophenone Hydrochloride](/img/structure/B1514441.png)

![(3S,5S,8R,9S,10S,13S,14S,17S)-3-[Tert-butyl(dimethyl)silyl]oxy-16,16-dideuterio-10,13-dimethyl-17-(trideuteriomethyl)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1514446.png)

![(1S,2S,6R,14R,15R,16R)-5-(Cyclopropylmethyl)-16-(3,3-dimethylbut-1-en-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B1514449.png)

![(2S)-2-amino-6-[4-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]-2,6-dideuteriopyridin-1-ium-1-yl]-6,6-dideuteriohexanoic acid](/img/structure/B1514452.png)

![2,2,2-Trifluoro-N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylacetamide](/img/structure/B1514453.png)